Cas no 148760-46-7 (3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate)
![3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate structure](https://ja.kuujia.com/scimg/cas/148760-46-7x500.png)
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate 化学的及び物理的性質
名前と識別子
-
- (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide
- Morpholine, 4-[2-(4-nitro-1-oxido-3-pyridinyl)ethenyl]-, (E)- (9CI)
- 3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate
-
- MDL: MFCD00225568
- インチ: 1S/C11H13N3O4/c15-13-4-2-11(14(16)17)10(9-13)1-3-12-5-7-18-8-6-12/h1-4,9H,5-8H2/b3-1+
- InChIKey: KKNGLZRTKCBOAI-HNQUOIGGSA-N
- ほほえんだ: N1(/C=C/C2C([N+]([O-])=O)=CC=[N+]([O-])C=2)CCOCC1
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235796-2.5g |
3-[2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate |
148760-46-7 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Life Chemicals | F0017-1084-10μmol |
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate |
148760-46-7 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0017-1084-20mg |
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate |
148760-46-7 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F0017-1084-100mg |
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate |
148760-46-7 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F0017-1084-10mg |
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate |
148760-46-7 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F0017-1084-75mg |
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate |
148760-46-7 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F0017-1084-2μmol |
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate |
148760-46-7 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0017-1084-30mg |
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate |
148760-46-7 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Enamine | EN300-235796-5.0g |
3-[2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate |
148760-46-7 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-235796-10.0g |
3-[2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate |
148760-46-7 | 95% | 10.0g |
$3131.0 | 2024-06-19 |
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate 関連文献
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
5. Caper tea
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olateに関する追加情報
Introduction to 3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate (CAS No. 148760-46-7)
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 148760-46-7, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development.
The molecular structure of 3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate features a nitropyridine core fused with an ethylene bridge substituted with a morpholine ring. This arrangement contributes to its distinct electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents. The presence of the nitro group and the morpholine moiety enhances its potential interactions with biological targets, which is a critical factor in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic and nitroheterocyclic compounds. These molecules have shown promise in various therapeutic areas, including cancer treatment, anti-inflammatory applications, and antimicrobial therapies. The study of 3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate aligns with this trend, as researchers aim to harness its structural features to develop more effective and targeted treatments.
One of the most compelling aspects of this compound is its ability to modulate biological pathways through precise interactions with enzymes and receptors. The nitro group can serve as a reactive site for redox processes, which are crucial in many cellular signaling pathways. Additionally, the morpholine ring provides a favorable pharmacophore for binding to specific biological targets, enhancing the compound's potential as a drug candidate.
Recent studies have demonstrated that derivatives of nitropyridine have significant antitumor properties. These compounds can induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. The structural motif of 3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate suggests that it may share similar mechanisms of action, making it a promising candidate for further investigation in oncology research.
The synthesis of 3-[(E)-2-(morpholin-4-ylolethenyl)]}-4-nitropyridin$`{-}ium$`{-}1$`{-}olate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the ethylene bridge between the morpholine and nitropyridine moieties is particularly challenging, as it necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient production of this compound, facilitating further research into its biological activities.
In addition to its potential therapeutic applications, 3-[($`{E}$`)-$`{2-$\text{(morpholin}$\text{-}4-$\text{yl)}$}\text{ethenyl}$]-4-$\text{nito}$\text{pyridin}$\text{-}1$`\text{-}ium$`\text{-}1$`\text{-}olate has attracted attention for its role as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structural features make it a versatile building block for designing molecules with tailored biological properties. This aspect is particularly relevant in drug discovery programs where modular approaches are employed to rapidly develop novel compounds.
The pharmacokinetic profile of this compound is another area of interest. Studies have begun to explore how the presence of the nitro group and morpholine ring influences absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for optimizing drug candidates and ensuring their efficacy and safety in clinical settings. Preliminary data suggest that 3-[($`{E}$`)-$`{2-$\text{(morpholin}$\text{-}4-$\text{yl)}$}\text{ethenyl}$]-4-$\text{nito}$\text{pyridin}$\text{-}1$`\text{-}ium$`\text{-}1$`\text{-}olate exhibits favorable pharmacokinetic characteristics, which could enhance its potential as a drug candidate.
Future research directions for 3-[($`{E}$`)-$`{2-$\text{(morpholin}$\text{-}4-$\text{yl)}$}\text{ethenyl}$]-4-$\text{nito}$\text{pyridin}$\text{-}1$`\text{-}ium$`\text{-}1$`\text{-}olate include exploring its interactions with various biological targets using computational modeling techniques. These studies could provide valuable insights into its mechanism of action and help identify potential therapeutic applications. Additionally, investigating the compound's efficacy in preclinical models will be crucial for assessing its potential as a lead compound for further development.
The growing body of evidence supporting the pharmacological potential of nitroheterocyclic compounds underscores the importance of studying molecules like 3-[($`{E}$`)-$`{2-$\text{(morpholin}$\text{-}4-$\text{yl)}$}\text{ethenyl}$]-4-$\text{nito}$\ text{pyridin}-1$\ text{-ium}-1$\ text {-olate}. As research continues to uncover new therapeutic applications for these compounds, they are likely to play an increasingly significant role in the development of next-generation pharmaceuticals. The unique structural features and promising biological activities make this compound a valuable asset in the ongoing quest to discover more effective treatments for various diseases.
148760-46-7 (3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate) 関連製品
- 1187830-73-4(4-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride)
- 2171352-14-8(2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)
- 42307-45-9(Methyl 3-(2-methoxyphenyl)-2-phenylacrylate)
- 1198284-95-5(4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine)
- 58777-57-4(3-Bromo-2-furoyl chloride)
- 2098046-43-4(3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole)
- 2639371-35-8(rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate)
- 1807271-70-0(3-Chloro-6-phenylpyridine-2-sulfonyl chloride)
- 113507-06-5(Moxidectin)
- 333408-47-2(2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid)




